molecular formula C₁₀H₁₀O₃ B145836 2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl- CAS No. 28940-11-6

2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl-

Cat. No. B145836
CAS RN: 28940-11-6
M. Wt: 178.18 g/mol
InChI Key: SWUIQEBPZIHZQS-UHFFFAOYSA-N
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Description

2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl- is a chemical compound that belongs to the class of benzodioxepines. These compounds are known for their interesting biological properties, including their use as adrenergic stimulants and bronchial dilators. They also have relevance in the field of antifungal agents, as seen in the strobilurins I and K, which are derivatives of 3,4-dihydro-2H-1,5-benzodioxepine .

Synthesis Analysis

The synthesis of 2H-1,5-Benzodioxepin-3(4H)-one derivatives can be achieved through various methods. One approach involves the condensation of benzene-1,2-diol with 1,3-dichloro-2-hydroxypropane followed by oxidation with KMnO4. Another method starts with the condensation of benzene-1,2-diol with ethyl bromoacetate, followed by a Dieckmann cyclization to yield the desired product . Additionally, an alternative synthesis route has been reported where 6-methoxy-3-oxo-2H-[1,5]-benzodioxepine is obtained through Thorpe cyclization of 1,2-bis(cyanomethoxy)benzene .

Molecular Structure Analysis

The molecular structure of benzodioxepin derivatives has been studied using various techniques. For instance, the crystal structure of 3,4-dihydro-2H-1,5-benzodioxepin-2,4-dicarboxylic acid has been determined by X-ray diffraction methods, revealing a skew (twisted half-chair) conformation . Similarly, the synthesis and crystal structure analysis of 1,4-epoxy-4-methyl-1H,4H-2,3-benzodioxepin have been conducted, showing that the compound can crystallize in two polymorphic forms .

Chemical Reactions Analysis

Benzodioxepin derivatives can undergo various chemical reactions. For example, the 5-phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones can undergo dehydration in sulfuric acid to form 5-phenyl-2,3-dihydro-1H-2-benzazepin-1-ones . The reactivity of these compounds in acidic or basic media has also been explored, with the synthesis of 1-phenyl and 3-phenyl substituted 1,5-dihydro-2,4-benzoxazepin-3(4H)-ones being achieved by reacting the corresponding amino alcohols with COCl2 in the presence of Na2CO3 .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodioxepin derivatives are influenced by their molecular structure. The spectroscopic properties of 2-formyl-1,4-benzodioxane and 3-keto-3,4-dihydro-2H-1,5-benzodioxepin have been discussed, with NMR spectroscopy being used to establish the structure of the latter . Additionally, the synthesis and characterization of a novel benzimidazolotriazepinone compound have been performed using spectroscopic techniques and DFT calculations, providing insights into the vibrational wave numbers and NMR chemical shifts of these types of molecules .

Scientific Research Applications

Synthesis and Chemical Properties

An Easy Palladium-Catalyzed Access to Substituted 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepines outlines a key intermediate in the synthesis of analogs of 3,4-dihydro-2H-1,5benzodioxepine, possessing notable biological properties. These compounds are recognized for their unique class of β-adrenergic stimulants and bronchial dilator activity, including their role as antifungal agents in the form of strobilurins I and K. Alternative synthesis methods are highlighted, demonstrating the versatility and interest in this chemical structure for developing bioactive compounds (Damez, Labrosse, Lhoste, & Sinou, 2001).

Structural Analysis and Modification

Synthesis and X-Ray Crystal Structure Analysis of 1,4-Epoxy-4-methyl- 1H,4H-2,3-benzodioxepin presents a study on the structural analysis of a specific benzodioxepin derivative, illustrating the importance of crystal structure in understanding the physical and chemical properties of such compounds. The findings emphasize the adaptability and potential modifications to enhance or alter biological activities, showcasing the derivative's crystallization behaviors and the impact on its functional applications (Giera, Hennig, Gelbrich, & Schneider, 2011).

Safety And Hazards

The safety information for 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one indicates that it is harmful if swallowed . The hazard classification is Acute Tox. 4 Oral . The precautionary statements are P301 + P312 + P330 .

properties

IUPAC Name

7-methyl-1,5-benzodioxepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-2-3-9-10(4-7)13-6-8(11)5-12-9/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUIQEBPZIHZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047165
Record name Methyl benzodioxepinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl-
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Product Name

2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl-

CAS RN

28940-11-6
Record name 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one
Source CAS Common Chemistry
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Record name Methyl benzodioxepinone
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Record name 2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl-
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Record name Methyl benzodioxepinone
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Record name 7-methyl-2H-benzo-1,5-dioxepin-3(4H)-one
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Record name METHYL BENZODIOXEPINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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